2-(Hydroxymethyl)-6-(trifluoromethyl)phenol
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Overview
Description
2-(Hydroxymethyl)-6-(trifluoromethyl)phenol is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol intermediates using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone . The reaction conditions often require the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a suitable solvent like acetonitrile.
Industrial Production Methods
In an industrial setting, the production of 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems, such as gold-catalyzed hydration of trifluoromethyl-substituted alkynes, can also be employed to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-6-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Substitution: Friedel-Crafts acylation using aluminum chloride, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-(Formyl)-6-(trifluoromethyl)phenol or 2-(Carboxyl)-6-(trifluoromethyl)phenol.
Reduction: Formation of 2-(Hydroxymethyl)-6-(trifluoromethyl)cyclohexanol.
Substitution: Formation of 2-(Hydroxymethyl)-4-nitro-6-(trifluoromethyl)phenol.
Scientific Research Applications
2-(Hydroxymethyl)-6-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol is largely influenced by the trifluoromethyl group, which can modulate the compound’s electronic properties. The trifluoromethyl group exerts a strong inductive effect, withdrawing electron density from the phenol ring and making it more reactive towards electrophilic substitution reactions . Additionally, the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-4-(trifluoromethyl)phenol
- 2-(Hydroxymethyl)-6-(difluoromethyl)phenol
- 2-(Hydroxymethyl)-6-(trifluoromethyl)aniline
Uniqueness
2-(Hydroxymethyl)-6-(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its reactivity and stability compared to other similar compounds. The presence of both hydroxymethyl and trifluoromethyl groups on the phenol ring provides a unique combination of electronic and steric effects, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H7F3O2 |
---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13/h1-3,12-13H,4H2 |
InChI Key |
DONDASBTXFTNLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)O)CO |
Origin of Product |
United States |
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